5-Methoxyuridine 5'-triphosphate is a modified nucleotide triphosphate that serves as a crucial building block for the synthesis of messenger RNA (mRNA) in vitro. Its incorporation into mRNA has been shown to enhance stability and reduce immunogenicity, making it particularly valuable in therapeutic applications. This compound is classified as a base-modified ribonucleotide, specifically an analogue of uridine triphosphate, which is one of the four standard nucleotides used in RNA synthesis.
The synthesis of 5-Methoxyuridine 5'-triphosphate typically involves several chemical processes including phosphorylation of the corresponding nucleoside. The most common method for its production is through enzymatic synthesis using nucleoside kinases or via chemical phosphorylation methods.
This process requires careful optimization of conditions such as pH, temperature, and reaction time to maximize the yield of the desired product while minimizing byproducts.
The molecular formula of 5-Methoxyuridine 5'-triphosphate is , with a molecular weight of approximately 514.10 g/mol . The structure features a ribose sugar, a uracil base modified with a methoxy group at the 5-position, and three phosphate groups attached at the 5' position.
5-Methoxyuridine 5'-triphosphate participates in several key reactions during mRNA synthesis:
The enzymatic incorporation process typically requires equimolar ratios of nucleotide triphosphates, including adenosine triphosphate, cytidine triphosphate, guanosine triphosphate, and 5-methoxyuridine 5'-triphosphate. Reaction conditions must be optimized for maximum efficiency and yield.
The mechanism by which 5-Methoxyuridine 5'-triphosphate functions involves its incorporation into mRNA during transcription:
Studies have demonstrated that mRNAs synthesized with this modification exhibit increased half-lives and improved translation efficiency in various cellular systems .
These properties make it suitable for various biochemical applications where stability and reduced immunogenicity are critical.
5-Methoxyuridine 5'-triphosphate has several scientific uses:
5-Methoxyuridine 5'-triphosphate (5-MeOUTP) serves as a modified nucleotide substrate for in vitro transcription (IVT) by RNA polymerases. Its incorporation efficiency varies significantly across polymerase families. Bacteriophage-derived T7 RNA polymerase exhibits high catalytic efficiency with 5-MeOUTP, attributed to its spacious active site that accommodates the methoxy modification at uridine’s C5 position. This allows near-complete substitution of uridine triphosphate (UTP) with 5-MeOUTP in IVT reactions without compromising RNA yield [1] [8]. In contrast, eukaryotic RNA polymerase II (Pol II) shows reduced incorporation kinetics due to stringent steric and electrostatic constraints within its catalytic cleft [7]. Mitochondrial RNA polymerase RpoTm from Arabidopsis thaliana displays intermediate incorporation efficiency, reflecting evolutionary divergence in substrate discrimination mechanisms among single-subunit RNA polymerases [4].
Table 1: Incorporation Efficiency of 5-MeOUTP by RNA Polymerases
| Polymerase Type | Catalytic Efficiency (kcat/KM) | Relative to UTP (%) | Structural Basis |
|---|---|---|---|
| T7 RNA Polymerase | 8.9 × 104 M-1s-1 | 95-98% | Spacious active site |
| Pol II (Eukaryotic) | 1.2 × 103 M-1s-1 | 15-20% | Steric constraints |
| RpoTm (Mitochondrial) | 3.5 × 104 M-1s-1 | 60-70% | Intermediate flexibility |
Kinetic analyses reveal that 5-MeOUTP maintains Watson-Crick base pairing with adenosine in DNA templates, preserving transcriptional accuracy during incorporation. However, processivity decreases marginally (>5%) in homopolymeric adenine-rich template regions due to altered base-stacking dynamics [1] [9].
The methoxy (-OCH3) group at uridine’s C5 position sterically constricts nucleotide geometry during the insertion step of transcription. This modification reduces misincorporation rates by:
Table 2: Transcriptional Fidelity Enhancement by 5-MeOUTP
| Fidelity Parameter | Unmodified UTP | 5-MeOUTP | Mechanistic Basis |
|---|---|---|---|
| Average Misincorporation Rate | 4.7 × 10-6 | 1.2 × 10-6 | Steric exclusion |
| Mismatch Extension Probability | 0.38 | 0.11 | Altered RNA polymerase kinetics |
| Transcriptional Mutagenesis (ROS) | High | Low | Blocked non-canonical pairing |
Notably, 5-MeOUTP-containing mRNA evades Toll-like receptor (TLR) recognition due to disrupted molecular pattern formation, reducing immunogenicity by >80% compared to unmodified transcripts [6] [9].
The 5-methoxy modification significantly alters RNA’s structural landscape through electronic and steric perturbations:
Table 3: Thermodynamic Impact of 5-Methoxyuridine Modifications
| Structural Element | ΔΔG (kcal/mol) | ΔTm (°C) | Structural Consequence |
|---|---|---|---|
| Helical Regions | -0.5 ± 0.1 | +3.5 | Enhanced stacking |
| Hairpin Loops | +0.9 ± 0.3 | -1.2 | Restricted flexibility |
| Internal Loops | -0.2 ± 0.1 | +0.8 | Minor stabilization |
These perturbations improve mRNA functional stability in vivo, with 5-MeO-U-modified transcripts showing 4-fold longer half-lives in human macrophages compared to unmodified counterparts. This arises from combined resistance to ribonucleases and reduced recognition by RNA degradation complexes activated during immune responses [6] [9].
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